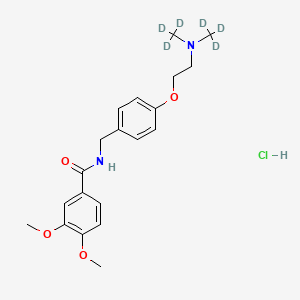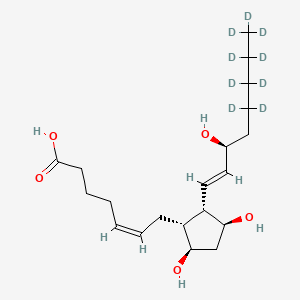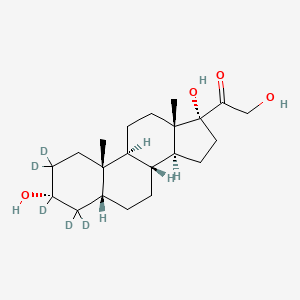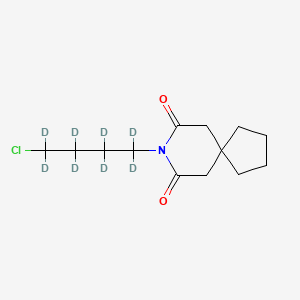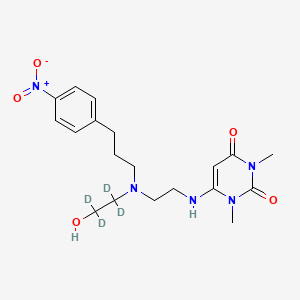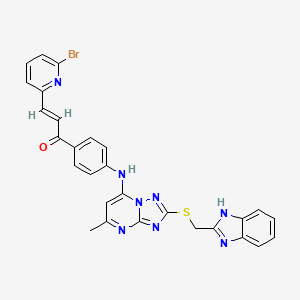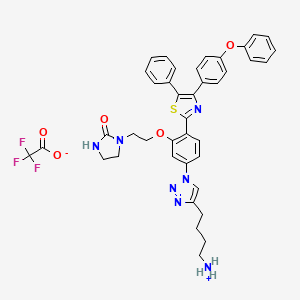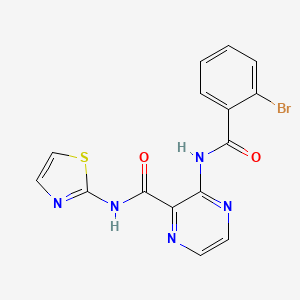
Encorafenib-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Encorafenib-13C,d3 is a chemically modified version of Encorafenib, a potent inhibitor of the BRAF protein. This compound is labeled with carbon-13 and deuterium, making it useful for various research applications, particularly in the field of pharmacokinetics and metabolic studies. Encorafenib itself is known for its selective anti-proliferative and apoptotic activity in cells expressing the BRAF V600E mutation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Encorafenib-13C,d3 involves the incorporation of stable isotopes of carbon and hydrogen into the Encorafenib moleculeThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of these isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and clinical applications. The production involves stringent quality control measures to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
Encorafenib-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Encorafenib-13C,d3 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics of Encorafenib.
Biology: Employed in cell studies to investigate the effects of BRAF inhibition on cellular processes.
Medicine: Utilized in clinical research to study the efficacy and safety of Encorafenib in treating BRAF-mutant cancers.
Industry: Applied in the development of new therapeutic agents targeting the BRAF pathway.
Mechanism of Action
Encorafenib-13C,d3 exerts its effects by inhibiting the BRAF protein, which plays a crucial role in the MAP kinase/ERK signaling pathway. This pathway is involved in cell division, differentiation, and secretion. By inhibiting BRAF, this compound disrupts this signaling pathway, leading to reduced cell proliferation and increased apoptosis in cells expressing the BRAF V600E mutation .
Comparison with Similar Compounds
Similar Compounds
Vemurafenib: Another BRAF inhibitor used in the treatment of BRAF-mutant cancers.
Dabrafenib: A BRAF inhibitor with similar applications in cancer therapy.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors for enhanced efficacy.
Uniqueness
Encorafenib-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C22H27ClFN7O4S |
|---|---|
Molecular Weight |
544.0 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuterio(113C)methylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1/i5+1D3 |
InChI Key |
CMJCXYNUCSMDBY-CDCJQKACSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])S(=O)(=O)NC1=CC(=CC(=C1F)C2=NN(C=C2C3=NC(=NC=C3)NC[C@H](C)NC(=O)OC)C(C)C)Cl |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)

